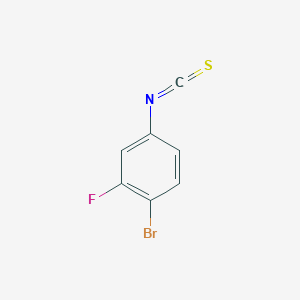

4-Bromo-3-fluorophenyl isothiocyanate

Description

Contextualizing Isothiocyanates within Organic Chemistry and Medicinal Science

Isothiocyanates are a well-established class of organosulfur compounds characterized by the functional group -N=C=S. This group's electrophilic nature makes it highly reactive, particularly towards nucleophiles such as amines and thiols, leading to the formation of thioureas and dithiocarbamates, respectively. This reactivity is fundamental to their role as versatile building blocks in organic synthesis.

In the realm of medicinal science, isothiocyanates have garnered considerable attention for their diverse biological activities. Many naturally occurring isothiocyanates, found in cruciferous vegetables like broccoli and cabbage, have been investigated for their potential health benefits. Research has explored their roles in various biological processes, although the mechanisms are often complex and not fully elucidated.

Significance of Halogenated Phenyl Isothiocyanates in Contemporary Research

The introduction of halogen atoms onto the phenyl ring of isothiocyanates can significantly modify their physicochemical properties and biological activities. Halogens, such as bromine and fluorine, can alter a molecule's lipophilicity, electronic distribution, and metabolic stability. These modifications can, in turn, influence how the molecule interacts with biological targets.

In medicinal chemistry, halogenation is a common strategy employed to enhance the potency and pharmacokinetic profile of drug candidates. For instance, the presence of a fluorine atom can often increase metabolic stability and binding affinity. Bromine, with its larger size and different electronic properties, can also lead to unique interaction patterns. Consequently, halogenated phenyl isothiocyanates are frequently utilized as intermediates in the synthesis of a wide array of biologically active compounds. For example, 3-Bromophenyl isothiocyanate has been used in the synthesis of complex molecules with potential therapeutic applications. sigmaaldrich.com

Scope and Research Focus on 4-Bromo-3-fluorophenyl Isothiocyanate

This compound is a specific example of a di-halogenated phenyl isothiocyanate. Its structure, featuring a bromine atom at the 4-position and a fluorine atom at the 3-position of the phenyl ring, presents a unique combination of electronic and steric properties. While extensive research specifically on this compound is not widely available in publicly accessible literature, its structural motifs suggest a strong potential for applications in chemical synthesis and drug discovery.

The primary research focus for a compound like this compound would likely be its use as a synthon. The isothiocyanate group provides a reactive handle for the construction of more complex molecules, such as substituted thioureas and heterocyclic systems. The bromo and fluoro substituents offer sites for further chemical modification, for example, through cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening purposes. The synthesis of its precursor, 4-bromo-3-fluorophenol, has been described in the literature. chemicalbook.com

While direct biological studies on this compound are limited, the known activities of its analogs suggest potential areas of investigation. For instance, fluorinated and brominated aromatic compounds are integral to many pharmaceutical agents. The study of this and similar compounds could therefore contribute to the development of new chemical entities with desired biological profiles.

Physicochemical Properties

The following table summarizes some of the key physicochemical properties of phenyl isothiocyanate derivatives, providing context for the expected characteristics of this compound.

| Property | 4-Fluorophenyl isothiocyanate | 3-Bromophenyl isothiocyanate |

| Molecular Formula | C₇H₄FNS | C₇H₄BrNS |

| Molecular Weight | 153.18 g/mol sigmaaldrich.com | 214.08 g/mol sigmaaldrich.com |

| Boiling Point | 228 °C (lit.) sigmaaldrich.com | 256 °C (lit.) sigmaaldrich.com |

| Melting Point | 24-26 °C (lit.) sigmaaldrich.com | Not readily available |

| Appearance | Solid sigmaaldrich.com | Solid sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-fluoro-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNS/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIPLYFZXZBXGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373687 | |

| Record name | 4-bromo-3-fluorophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362690-56-0 | |

| Record name | 4-bromo-3-fluorophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 362690-56-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 3 Fluorophenyl Isothiocyanate and Analogues

Established Synthetic Pathways for Aryl Isothiocyanates

The conversion of an aryl amine to an aryl isothiocyanate can be achieved through several reliable routes. These pathways are broadly applicable and form the foundation for synthesizing a wide array of isothiocyanate compounds.

The most traditional and widely used methods start from primary amines. The reaction with thiophosgene (B130339) (CSCl₂) is a classic approach where the amine reacts to form an unstable thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isothiocyanate. researchgate.net While effective, this method is hampered by the high toxicity and hazardous nature of thiophosgene. chemicalbook.com

A safer and more common alternative involves the two-step decomposition of dithiocarbamate (B8719985) salts. chemicalbook.com In this process, the primary amine is first treated with carbon disulfide (CS₂) in the presence of a base (like aqueous ammonia, sodium hydroxide, or triethylamine) to form a stable dithiocarbamate salt intermediate. thermofisher.comossila.com This salt is then isolated and subsequently decomposed using a desulfurylating agent to afford the final isothiocyanate product. google.com A variety of reagents can effect this decomposition, including lead nitrate, ethyl chloroformate, and hydrogen peroxide. chemicalbook.comossila.comchemicalbook.com A modified procedure using p-bromoaniline, carbon disulfide, and aqueous ammonia, followed by treatment with lead nitrate, is a well-documented example of this pathway for preparing halogenated aryl isothiocyanates. ossila.com

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Thiophosgene Route | Primary Amine | Thiophosgene (CSCl₂), Base | Good yields for various aryl isothiocyanates. chemicalbook.com | Highly toxic and hazardous reagent. chemicalbook.com |

| Dithiocarbamate Route | Primary Amine | 1. CS₂, Base2. Desulfurizing Agent (e.g., Pb(NO₃)₂, H₂O₂, Ethyl Chloroformate) | Avoids highly toxic thiophosgene; intermediates are often stable. thermofisher.comossila.com | Can be a two-step process; some desulfurizing agents have their own toxicity concerns. chemicalbook.com |

In response to the hazards and environmental concerns of traditional methods, significant research has focused on developing greener and more efficient synthetic protocols. These approaches often feature one-pot procedures, aqueous reaction media, and less toxic reagents. thermofisher.comgoogle.com

One-pot syntheses, where the dithiocarbamate salt is generated and decomposed in the same reaction vessel without isolation, have become particularly prevalent. google.com Novel and efficient desulfurizing agents have been developed for these one-pot methods. Examples include:

Cyanuric Chloride (TCT) : Used for the desulfurization of dithiocarbamates generated in situ in an aqueous/CH₂Cl₂ biphasic system, providing excellent yields for a wide range of amines. thermofisher.comgoogle.com

Propane Phosphonic Acid Anhydride (B1165640) (T3P®) : Acts as a mild and efficient desulfurating agent in a one-pot reaction from primary amines or their salts. chemicalbook.com

Sodium Persulfate (Na₂S₂O₈) : Enables the synthesis to be performed efficiently in water, accommodating a broad range of functional groups, including phenolic and alcoholic hydroxyls. georganics.sk

DMT/NMM/TsO⁻ : A triazine-based reagent that has been used for the microwave-assisted synthesis of diverse isothiocyanates. chemicalbook.comchemimpex.com

The principles of green chemistry have also been advanced through the use of alternative reaction media and conditions. Deep eutectic solvents (DESs), such as a choline (B1196258) chloride and urea (B33335) mixture, have been explored as environmentally friendly media that can also act as catalysts for reactions involving isothiocyanates. acs.orgrsc.org Furthermore, mechanochemical methods, such as ball milling, have been shown to efficiently transform anilines into isothiocyanates in the absence of a solvent, which prevents pollution and simplifies the procedure. nih.govchemicalbook.com

| Green Approach | Key Features | Reagents/Conditions | Advantages |

| One-Pot Aqueous Synthesis | Water as solvent, in-situ generation and decomposition. | Amine, CS₂, Base, Na₂S₂O₈. georganics.sk | Environmentally benign solvent, good functional group tolerance. georganics.sk |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. | Amine, CS₂, Base, DMT/NMM/TsO⁻. chemicalbook.comchemimpex.com | High efficiency and speed. chemicalbook.com |

| Ball Milling | Solvent-free reaction condition. | Aniline (B41778), CS₂, KOH. chemicalbook.com | Avoids solvent waste, simple operation. chemicalbook.com |

| Deep Eutectic Solvents | Green and recyclable solvent/catalyst system. | Choline chloride:urea. acs.org | Eco-friendly, can serve as both solvent and catalyst. acs.orgrsc.org |

Targeted Synthesis of Halogenated Phenyl Isothiocyanates

The synthesis of a specifically substituted compound like 4-bromo-3-fluorophenyl isothiocyanate requires precise control over the introduction of the halogen atoms and the formation of the isothiocyanate group. The most direct route involves the derivatization of the corresponding substituted aniline.

The key precursor for this compound is 4-bromo-3-fluoroaniline (B116652). thermofisher.comchemimpex.com The synthesis of this precursor relies on regioselective halogenation. A common strategy is the bromination of a fluorinated aniline. For instance, the para-bromination of 3-fluoroaniline (B1664137) can be achieved with high selectivity. A patented method describes the use of cupric bromide in a solvent like tetrahydrofuran (B95107) (THF) to achieve high yields of 4-bromo-3-fluoroaniline from 3-fluoroaniline. google.com Other established laboratory methods include the direct bromination of a substituted aniline using bromine in a solvent like acetic acid. chemicalbook.com

An alternative strategy involves introducing a halogen onto a pre-formed isothiocyanate. For example, 3-fluorophenyl isothiocyanate has been synthesized from 3-iodophenyl isothiocyanate through a lithium-halogen exchange followed by quenching with an electrophilic fluorinating agent like N-fluorobis(benzenesulfon)imide (NFSI). chemicalbook.com This demonstrates that regioselective halogenation can, in some cases, be performed after the isothiocyanate group is already in place.

Once the required 4-bromo-3-fluoroaniline precursor is obtained, it can be converted into the target isothiocyanate using any of the established amine-based routes described in section 2.1. chemimpex.com The reaction of 4-bromo-3-fluoroaniline with thiophosgene is a documented synthetic pathway to obtain this compound. chemicalbook.com

Alternatively, the greener one-pot methods are highly applicable. For example, reacting 4-bromo-3-fluoroaniline with carbon disulfide and a base, followed by the addition of a desulfurizing agent like cyanuric chloride or sodium persulfate, would be expected to produce the desired product with high efficiency and better safety profiles. thermofisher.comgeorganics.sk The choice of method often depends on the scale of the synthesis, available reagents, and tolerance of other functional groups on the molecule. A two-step process using phenyl chlorothionoformate has also been shown to be highly versatile for converting electron-deficient anilines, including halogenated ones, into isothiocyanates with high yields. sigmaaldrich.com

Synthetic Applications of this compound as a Precursor

While specific, widespread synthetic applications for this compound are not extensively documented in dedicated studies, its structure makes it a highly versatile trifunctional building block for organic synthesis. The reactivity can be directed at the isothiocyanate group, the bromine atom, or the fluorine atom.

The isothiocyanate moiety is an excellent electrophile and readily reacts with nucleophiles. Its most common application is the reaction with primary or secondary amines to form substituted thiourea (B124793) derivatives. thermofisher.com It can also react with alcohols to form thiocarbamates and can be used in cyclization reactions to construct a variety of sulfur- and nitrogen-containing heterocyclic scaffolds, which are of significant interest in medicinal chemistry. acs.orgrsc.org

The two halogen atoms offer additional handles for molecular elaboration. The bromine atom is particularly well-suited for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the 4-position. The fluorine atom, being on an electron-deficient ring, can potentially undergo nucleophilic aromatic substitution (SₙAr) with strong nucleophiles under specific conditions. This multi-faceted reactivity allows this compound to serve as a precursor for complex, highly functionalized molecules in pharmaceutical and agrochemical research. chemimpex.com

Formation of Heterocyclic Compounds

This compound is a valuable reagent for the synthesis of various heterocyclic systems, including thiadiazoles, triazoles, and quinazolinones. These scaffolds are of significant interest due to their prevalence in biologically active molecules.

Thiadiazoles:

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often proceeds through the initial formation of a thiosemicarbazide (B42300) intermediate. For instance, the reaction of aryl isothiocyanates with 3-methoxybenzhydrazide (B1360060) yields corresponding 1,4-disubstituted thiosemicarbazides. mdpi.com Subsequent cyclization of these intermediates, typically promoted by strong acids like concentrated sulfuric acid, leads to the formation of the 1,3,4-thiadiazole ring. mdpi.com The general synthetic route involves heating the aryl isothiocyanate with a hydrazide, followed by acid-catalyzed dehydration. mdpi.comnih.gov Another approach involves the reaction of thiosemicarbazide with carboxylic acids in the presence of a dehydrating agent like sulfuric acid to yield 2-amino-5-aryl-1,3,4-thiadiazoles. core.ac.uk

Triazoles:

1,2,3-Triazoles can be synthesized using click chemistry. A copper-catalyzed cycloaddition reaction between an azide (B81097) and an alkyne is a common method. For example, 1-(4-Bromo-3-fluorophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole has been synthesized via a copper(I)-catalyzed click reaction. mdpi.com In this approach, an in situ generated trifluoromethyl-containing alkyne reacts with the corresponding aryl azide to produce the desired triazole derivative. mdpi.com Another strategy for synthesizing 4-sulfonyl-1,2,3-triazoles involves a three-component reaction of an acetophenone (B1666503) derivative, a sodium sulfinate, and an organic azide, catalyzed by copper. nih.gov

Quinazolinones:

Quinazolinone synthesis can be achieved through various routes involving isothiocyanates. One method involves the reaction of anthranilic acid with an isothiocyanate in the presence of a base like triethylamine (B128534) in ethanol (B145695) to form a 2-mercapto-3-substituted-(3H)-quinazolin-4-one. nih.govnih.gov These intermediates can be further functionalized. nih.gov Alternative syntheses of quinazolinones include the condensation of anthranilic acid derivatives with amides (Niementowski reaction) or the use of isatoic anhydride as a source of the anthraniloyl group. ekb.eg

Synthesis of Thiourea and Urea Derivatives

The reaction of isothiocyanates with amines is a fundamental transformation that provides straightforward access to thiourea and urea derivatives.

Thiourea Derivatives:

The synthesis of thiourea derivatives is generally achieved through the condensation reaction between an isothiocyanate and a primary or secondary amine. researchgate.netbibliomed.orgorganic-chemistry.org This reaction is often carried out at room temperature in a suitable solvent like acetone, and it typically proceeds with high yields. bibliomed.org The versatility of this method allows for the preparation of a wide range of symmetrically and unsymmetrically substituted thioureas by selecting the appropriate amine and isothiocyanate starting materials. researchgate.netbibliomed.org For instance, reacting ethyl isothiocyanate with various aromatic amines produces the corresponding N-ethyl-N'-arylthioureas. bibliomed.org

Urea Derivatives:

Urea derivatives can be synthesized from isocyanates, which are closely related to isothiocyanates. One common method is the reaction of an aryl isocyanate with an amine in a suitable solvent like acetone. asianpubs.org This reaction is a key step in the synthesis of complex molecules, including analogs of bioactive compounds. asianpubs.org Another approach involves the in situ generation of isocyanates from primary amines using reagents like triphosgene, followed by reaction with another amine to form the urea linkage. asianpubs.org Urea derivatives can also be prepared through the reaction of primary amines with potassium isocyanate in water, offering a more environmentally friendly method. rsc.org

Preparation of Functionalized Molecules

Beyond the synthesis of specific heterocyclic systems and urea/thiourea derivatives, this compound and its analogs serve as starting points for the preparation of various other functionalized molecules. The isothiocyanate group can be transformed into other functionalities, or the aryl halide portion of the molecule can be used in cross-coupling reactions.

For example, the bromine atom on the phenyl ring of N-(4-bromophenyl)furan-2-carboxamide, a related bromo-functionalized aromatic compound, can participate in Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of various aryl and heteroaryl groups at the 4-position of the phenyl ring, leading to a library of functionalized carboxamides. mdpi.com This highlights a general strategy where the bromo-substituent on the phenyl ring of this compound can be exploited for further molecular diversification through palladium-catalyzed cross-coupling reactions.

Structure Activity Relationship Sar and Structural Modifications of 4 Bromo 3 Fluorophenyl Isothiocyanate Derivatives

Influence of Halogenation on Biological Efficacy and Molecular Interactions

The presence and position of halogen atoms on the phenyl ring of 4-Bromo-3-fluorophenyl isothiocyanate are critical determinants of its biological activity and interactions with molecular targets.

Role of Bromine and Fluorine Substituents

The bromine and fluorine atoms in this compound significantly influence its physicochemical properties and, consequently, its biological efficacy. Halogens can modulate lipophilicity, electronic character, and the potential for halogen bonding, all of which affect how the molecule interacts with biological systems.

Bromine, being larger and more polarizable than fluorine, also contributes to the lipophilicity of the molecule. The presence of a bromine atom on a phenyl ring has been shown to increase interactions with proteins like human serum albumin (HSA), with binding affinity potentially increasing with the atomic number of the halogen. nih.gov In certain quinolone derivatives, bromine substitution has been explored to modulate activity as calcium-channel antagonists. nih.gov For instance, studies on 4-bromodiphenyl ether and its monofluorinated analogues have provided insights into how halogen substituents influence molecular conformation and intermolecular interactions, which can be fundamental to understanding their biological effects. nih.gov

Positional Effects of Halogens on the Phenyl Ring

The specific placement of the bromine at position 4 and fluorine at position 3 on the phenyl ring of this compound is crucial for its activity. The ortho, meta, and para positions of substituents on a phenyl ring can lead to different biological activities. For example, in a study of Schiff bases, methyl groups at the meta and para positions resulted in greater antifungal and antibacterial activities compared to the ortho position. rsc.org

In the context of halogenated compounds, the relative positions of the halogens can affect their electronic and steric influence. For instance, in the study of fluorinated 4-bromodiphenyl ethers, the position of the fluorine atom was shown to impact the molecule's properties. nih.gov While direct studies on the positional effects for this compound are limited, research on other di-halogenated phenyl compounds suggests that this specific arrangement would create a distinct electronic environment on the phenyl ring, influencing its interaction with biological targets. The electron-withdrawing nature of both halogens would decrease the electron density of the aromatic ring. organic-chemistry.orgacs.org

Exploration of Substituent Effects on Isothiocyanate Activity

The isothiocyanate (-N=C=S) group is a highly reactive electrophilic moiety that is central to the biological activity of this class of compounds. Its reactivity can be modulated by the nature of the group it is attached to.

Aromatic vs. Aliphatic Isothiocyanate Moieties

The biological activity of isothiocyanates is significantly influenced by whether the -N=C=S group is attached to an aromatic or an aliphatic scaffold. Aromatic isothiocyanates are often considered to have a greater ability to cross bacterial membrane structures, potentially leading to better antimicrobial activity compared to their aliphatic counterparts. researchgate.net For instance, benzyl (B1604629) isothiocyanate (BITC), an aromatic isothiocyanate, has demonstrated more potent antibacterial effects against various pathogens, including Campylobacter jejuni and methicillin-resistant Staphylococcus aureus (MRSA), when compared to the aliphatic allyl isothiocyanate (AITC). frontiersin.orgmdpi.com Studies have shown that aromatic isothiocyanates can be more effective inhibitors of certain enzymes and cellular processes. researchgate.net However, the efficacy can be target-dependent, as some studies on lung tumorigenesis inhibition have shown that alkyl isothiocyanates can also exhibit strong inhibitory effects, indicating that the phenyl moiety is not always essential for activity. researchgate.net

Impact of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of substituents on the phenyl ring of an aromatic isothiocyanate can significantly impact its reactivity and biological activity. Both electron-donating and electron-withdrawing groups can influence the electrophilicity of the isothiocyanate carbon atom.

Electron-withdrawing groups, such as halogens (like the bromine and fluorine in this compound), are expected to decrease the electron density of the phenyl ring. organic-chemistry.org This can affect the molecule's ability to interact with biological targets. In some cases, electron-withdrawing groups have been shown to enhance the inhibitory activity of compounds. For example, in a series of phenyl-substituted aminomethylene bisphosphonates, the presence of electron-withdrawing substituents in the meta position on the phenyl ring enhanced the effectiveness of the inhibitors. frontiersin.org Conversely, in other systems, electron-donating groups have been found to improve biological efficacy. researchgate.net The synthesis of isothiocyanates from anilines with electron-withdrawing groups can be more challenging, often requiring modified reaction conditions. organic-chemistry.orgchemrxiv.org

Design and Synthesis of Hybrid Architectures for Enhanced Biological Profiles

A promising strategy in drug discovery is the creation of hybrid molecules, which combine two or more pharmacophoric units into a single entity to achieve improved affinity, efficacy, and safety profiles. nih.gov This approach has been applied to isothiocyanates to develop novel anticancer and antimicrobial agents.

The synthesis of hybrid molecules often involves linking the isothiocyanate-bearing scaffold to another biologically active moiety, such as those found in existing drugs or natural products. For example, derivatives of 1,3,4-oxadiazole (B1194373) have been combined with other chemical entities to create compounds with significant antiproliferative activity. nih.gov Similarly, coumarin-amino acid hybrids have been designed and synthesized as potential anticancer agents. frontiersin.org

While specific examples of hybrid architectures derived directly from this compound are not extensively reported, the synthesis of various isothiocyanates from primary amines is a well-established field, providing a foundation for such designs. nih.govorganic-chemistry.orgcbijournal.com The synthesis of novel 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, for instance, highlights the potential for creating complex molecules with a halogenated phenyl component for anticancer applications. nih.gov The development of hybrid compounds containing a 4-bromo-3-fluorophenyl moiety could potentially leverage the unique properties of this substitution pattern to create novel therapeutic agents.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 4-Bromo-3-fluorophenyl isothiocyanate.

The electronic character of a molecule is fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. For arylisothiocyanates, DFT calculations have been used to determine the energies of these frontier orbitals. researchgate.net A lower HOMO-LUMO energy gap is generally indicative of higher chemical reactivity and a greater potential for the molecule to engage in electron transfer processes. mdpi.com In the case of this compound, the electron-withdrawing nature of the bromine and fluorine atoms is expected to influence the electron density distribution across the phenyl ring and the isothiocyanate group, thereby affecting the HOMO-LUMO gap.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. walisongo.ac.id For substituted benzenes, the electrostatic potential above the aryl ring is influenced by the nature of the substituents. nih.govnih.gov In this compound, the electronegative halogen atoms would create regions of positive potential (blue/green), while the electron-rich areas, such as the sulfur and nitrogen atoms of the isothiocyanate group, would exhibit negative potential (red/yellow). researchgate.netresearchgate.net These maps are crucial for predicting how the molecule might interact with biological targets, where electrostatic complementarity is often a key determinant of binding. walisongo.ac.id

Theoretical vibrational analysis, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. For aromatic compounds, characteristic vibrational frequencies can be assigned to specific functional groups. thieme-connect.de For this compound, the predicted spectra would show characteristic bands for the C-Br and C-F stretching, the aromatic C-C and C-H vibrations, and the highly characteristic asymmetric stretching of the -N=C=S group. youtube.comresearchgate.net Comparing these theoretical spectra with experimental data can help to confirm the molecular structure and provide insights into the vibrational modes. smu.edu

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of the molecule. While the phenyl ring is rigid, rotation around the C-N bond connecting the ring to the isothiocyanate group can lead to different conformers. Computational methods can be used to determine the relative energies of these conformers and identify the most stable structures.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This is particularly relevant for drug discovery.

Molecular docking simulations can also provide an estimate of the binding affinity, often expressed as a docking score or binding energy, which correlates with the inhibitory potency of the compound. rsc.org For isothiocyanate derivatives targeting cancer-related proteins, these predicted affinities help in prioritizing compounds for synthesis and biological testing. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For a series of active isothiocyanate compounds, a pharmacophore model can be generated to define the key features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. This model can then be used to virtually screen large compound libraries to identify new potential inhibitors. nih.gov

Below is an example of a data table that could be generated from molecular docking studies of analogous isothiocyanate compounds against a hypothetical protein target.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) |

| Phenyl isothiocyanate | -5.8 | TYR23, LEU45, PHE89 | 15.2 µM |

| 4-Bromophenyl isothiocyanate | -6.5 | TYR23, LEU45, PHE89, ARG112 | 5.8 µM |

| 3-Fluorophenyl isothiocyanate | -6.2 | TYR23, LEU45, PHE89 | 8.1 µM |

| This compound (Hypothetical) | -7.1 | TYR23, LEU45, PHE89, ARG112, VAL54 | 2.3 µM |

This table is illustrative and based on typical results from molecular docking studies of similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a class of compounds like isothiocyanates, QSAR models can be developed to predict their anticancer activity based on various molecular descriptors. nih.gov These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

A general QSAR model for the anticancer activity of isothiocyanates might take the form of a linear equation, such as:

log(1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where IC50 is the concentration of the compound required to inhibit a biological process by 50%, and the descriptors are calculated properties of the molecules. Such models can guide the design of new, more potent derivatives of this compound by suggesting which structural modifications are likely to enhance activity. For example, a QSAR study on sulfur-containing anticancer agents highlighted key structural features that contribute to their cytotoxicity. nih.gov

Below is an example of a data table summarizing key descriptors that might be used in a QSAR model for a series of isothiocyanates.

| Compound | LogP | Molecular Weight | Polar Surface Area (Ų) | Predicted Activity (log(1/IC50)) |

| Phenyl isothiocyanate | 2.5 | 135.19 | 45.5 | 4.2 |

| 4-Bromophenyl isothiocyanate | 3.3 | 214.08 | 45.5 | 4.8 |

| 3-Fluorophenyl isothiocyanate | 2.7 | 153.18 | 45.5 | 4.5 |

| This compound (Hypothetical) | 3.5 | 232.07 | 45.5 | 5.1 |

This table is for illustrative purposes to demonstrate the types of data used in QSAR modeling.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone in the computational evaluation of chemical compounds. For isothiocyanates, QSAR models have been developed to correlate their structural features with various biological activities, including anticancer and antimicrobial effects. nih.govdovepress.com These models are built upon the principle that the biological activity of a compound is a function of its physicochemical properties and structural attributes.

In the context of this compound, a QSAR model would aim to predict its biological efficacy by quantifying the contributions of its distinct structural components. The development of such a model involves the calculation of a wide array of molecular descriptors for a series of related isothiocyanate compounds with known biological activities. These descriptors can be broadly categorized as electronic, steric, and lipophilic.

A hypothetical QSAR study for a series of substituted phenyl isothiocyanates, including this compound, might involve the descriptors listed in the interactive table below.

Table 1: Illustrative Physicochemical Descriptors for QSAR Modeling of Phenyl Isothiocyanate Derivatives

| Compound | LogP | Molar Refractivity | Dipole Moment (Debye) | Electronic Energy (Hartree) | Predicted Activity (IC50, µM) |

|---|---|---|---|---|---|

| Phenyl isothiocyanate | 2.50 | 40.2 | 2.8 | -650 | 15.2 |

| 4-Bromophenyl isothiocyanate | 3.31 | 45.1 | 2.1 | -3225 | 8.5 |

| 3-Fluorophenyl isothiocyanate | 2.72 | 40.0 | 3.5 | -749 | 12.1 |

| This compound | 3.53 | 44.9 | 3.9 | -3324 | 6.3 |

By establishing a statistically significant correlation between these descriptors and the observed biological activity, a predictive QSAR model can be formulated. Such a model would not only allow for the estimation of the biological activity of untested compounds like this compound but also provide valuable insights into the key structural features driving its efficacy.

Insights into Structural Determinants of Efficacy

Beyond predicting biological activity, molecular modeling studies offer profound insights into the structural determinants of a compound's efficacy at the molecular level. Techniques such as molecular docking and 3D-QSAR are employed to visualize and understand the interactions between a ligand, such as this compound, and its biological target, which is often a protein. nih.govmdpi.com

For many isothiocyanates, their biological effects are attributed to their ability to interact with specific cellular targets, including enzymes and regulatory proteins. nih.govnih.gov Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein. These simulations can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding affinity.

The isothiocyanate (-N=C=S) group itself is a key pharmacophore, known to react with nucleophilic residues like cysteine in proteins, leading to covalent modification and often irreversible inhibition. researchgate.net The phenyl ring serves as a scaffold, and its substituents play a critical role in modulating the reactivity of the isothiocyanate group and in establishing non-covalent interactions with the target protein.

In the case of this compound, the bromine and fluorine atoms are significant structural determinants. The fluorine atom can participate in hydrogen bonding with backbone amides or polar side chains in the protein's active site. The larger bromine atom can form halogen bonds, a type of non-covalent interaction that has gained increasing recognition in drug design. Furthermore, the electronic effects of these halogens can influence the electrostatic potential of the aromatic ring, guiding its orientation within the binding pocket.

A hypothetical docking study of this compound against a target protein might yield the data presented in the interactive table below.

Table 2: Illustrative Docking Results of Phenyl Isothiocyanate Derivatives with a Hypothetical Protein Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Phenyl isothiocyanate | -6.8 | Phe28, Leu54 | Hydrophobic |

| 4-Bromophenyl isothiocyanate | -7.5 | Phe28, Leu54, Tyr88 | Hydrophobic, Halogen Bond |

| 3-Fluorophenyl isothiocyanate | -7.1 | Phe28, Ser90 | Hydrophobic, H-Bond |

| This compound | -7.9 | Phe28, Tyr88, Ser90 | Hydrophobic, Halogen Bond, H-Bond |

Advanced Analytical Methodologies for Characterization and Detection

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation of 4-Bromo-3-fluorophenyl isothiocyanate from reaction mixtures and for its quantification. High-Performance Liquid Chromatography (HPLC), Ultrafast Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for the separation, quantification, and purification of phenyl isothiocyanates and their derivatives. These methods are particularly useful for non-volatile and thermally labile compounds. The choice of the stationary phase, mobile phase composition, and detector is critical for achieving optimal separation.

For the analysis of this compound, a reversed-phase (RP) C18 column is typically employed. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode. A gradient elution, where the proportion of the organic solvent is increased over time, is often preferred for complex samples to ensure good resolution of all components.

UPLC, with its use of smaller particle size columns (typically <2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption.

Detection is commonly performed using a UV detector, as the phenyl isothiocyanate moiety contains a chromophore that absorbs in the UV region, typically around 254 nm. nih.gov For more selective and sensitive detection, a mass spectrometer can be coupled with the HPLC or UPLC system (LC-MS).

Table 1: Typical HPLC/UPLC Parameters for Analysis of Phenyl Isothiocyanates

| Parameter | Typical Setting |

| Column | Reversed-phase C18, 2.1-4.6 mm i.d., 50-250 mm length |

| Particle Size | 1.7-5 µm |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 0.2-1.0 mL/min |

| Detection | UV at ~254 nm or Mass Spectrometry |

| Injection Volume | 1-10 µL |

This table presents generalized parameters; method optimization for this compound is essential.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can provide both qualitative and quantitative information. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification.

The choice of the GC column is crucial, with non-polar or medium-polarity columns often being suitable for the analysis of aromatic compounds. The temperature program of the GC oven is optimized to ensure good separation of the target compound from any impurities.

While no specific GC-MS data for this compound is readily available, data for the related compound 4-bromophenyl isothiocyanate shows a Kovats retention index of 1480.9 on a semi-standard non-polar column, which can serve as a reference point. sigmaaldrich.com

Spectrometric Techniques for Structural Elucidation and Identification

Spectrometric methods are indispensable for the structural elucidation and unambiguous identification of this compound.

Mass Spectrometry (MS/MS, HRMS, Ion Trap MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for the bromine atom (approximately 1:1 ratio for 79Br and 81Br). The fragmentation pattern in the mass spectrum provides structural information. For instance, the fragmentation of 4-bromophenyl isothiocyanate shows characteristic ions that can be used for its identification. sigmaaldrich.com

Tandem mass spectrometry (MS/MS) and ion trap mass spectrometry can be used to obtain more detailed structural information by isolating the parent ion and inducing further fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F)

NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum of this compound would provide information about the number of different types of protons and their connectivity. The aromatic region of the spectrum would show complex splitting patterns due to the presence of both bromine and fluorine atoms, which influence the chemical shifts of the adjacent protons. For comparison, the ¹H NMR spectrum of 4-bromophenyl isothiocyanate shows signals in the aromatic region.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon attached to the fluorine atom would exhibit a characteristic splitting pattern (a doublet) due to C-F coupling. The chemical shift of the isothiocyanate carbon (-N=C=S) is also a key diagnostic peak.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. thermofisher.com The ¹⁹F NMR spectrum of this compound would show a single signal for the fluorine atom, and its chemical shift would be influenced by the electronic environment created by the bromine and isothiocyanate groups. The typical chemical shift range for aryl fluorides is between +80 to +170 ppm relative to CFCl₃. bldpharm.comrsc.org

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Key Features |

| ¹H | 7.0 - 8.0 | Complex multiplets in the aromatic region |

| ¹³C | 100 - 160 (aromatic), ~135 (-NCS) | C-F coupling, characteristic isothiocyanate signal |

| ¹⁹F | +80 to +170 | Single signal, sensitive to substitution pattern |

These are predicted values and may vary based on solvent and other experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The phenyl isothiocyanate group is a chromophore, and its UV-Vis spectrum is characterized by absorption bands in the ultraviolet region. Aromatic isothiocyanates typically display a characteristic absorption band in the region of 300-320 nm. The position and intensity of the absorption maximum (λ_max) can be influenced by the substituents on the aromatic ring. For this compound, the UV-Vis spectrum would be expected to show absorption in this region, which can be useful for quantitative analysis using a UV detector in HPLC.

Derivatization Strategies for Enhanced Analysis

Derivatization is a common strategy in analytical chemistry to improve the chromatographic and detection characteristics of an analyte. For isothiocyanates like this compound, which possess a highly reactive functional group, derivatization is a straightforward approach to enhance analytical sensitivity and specificity.

The isothiocyanate group (-N=C=S) is an electrophilic moiety that readily reacts with nucleophiles such as primary and secondary amines to form stable thiourea (B124793) derivatives. organic-chemistry.orgnih.govijacskros.com This reaction is fundamental to the derivatization of this compound for analytical purposes. The reaction with a primary amine (R-NH₂) yields a substituted thiourea, which is typically a more stable, crystalline solid with a distinct mass fragmentation pattern, facilitating its identification by mass spectrometry. nih.govijacskros.com

The general reaction for the formation of a thiourea derivative from this compound is as follows:

Br(F)C₆H₃-N=C=S + R-NH₂ → Br(F)C₆H₃-NH-C(S)-NH-R

Similarly, isothiocyanates can be conceptually related to the formation of dithiocarbamates. Dithiocarbamates are typically synthesized from amines and carbon disulfide. organic-chemistry.org While not a direct derivatization of the isothiocyanate, the related chemistry is important in the broader context of sulfur-containing compounds used in analysis. The formation of stable derivatives like thioureas allows for more robust analytical methods, often utilizing techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors.

Illustrative Reaction Parameters for Thiourea Formation

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Reactant | Primary or secondary amine | Nucleophilic attack on the isothiocyanate carbon |

| Solvent | Aprotic solvent (e.g., acetone, acetonitrile) | To dissolve reactants without interfering with the reaction |

| Temperature | Room temperature to reflux | To facilitate the reaction rate |

| Product | Substituted thiourea | Stable derivative for analysis |

The reaction of isothiocyanates with the N-terminal amino group of peptides is the cornerstone of the Edman degradation method for protein sequencing. longdom.orglibretexts.orglibretexts.org Phenyl isothiocyanate is the classic reagent used for this purpose, but novel isothiocyanates can be synthesized to introduce specific properties, such as enhanced detectability. nih.gov In this context, this compound could theoretically be used as a reagent for N-terminal peptide derivatization.

The process involves two key steps:

Coupling: Under mildly alkaline conditions, the uncharged N-terminal amino group of a peptide attacks the electrophilic carbon of this compound to form a phenylthiocarbamoyl-peptide derivative. longdom.org

Cleavage: Under acidic conditions, the derivatized N-terminal amino acid is cleaved from the peptide as a thiazolinone derivative, which can then be converted to a more stable phenylthiohydantoin (PTH) derivative for identification. longdom.orglibretexts.org The shortened peptide can then undergo another round of degradation.

The resulting 4-bromo-3-fluorophenylthiohydantoin (PTH) amino acid would have a unique mass due to the bromine and fluorine atoms, allowing for sensitive detection using mass spectrometry. nih.gov This can be particularly useful in complex mixtures or for low-abundance proteins. The use of isotopically labeled isothiocyanates, such as those containing ¹³C, can also be employed for absolute quantification in proteomics. nih.gov

Expected Products of Edman Degradation with this compound

| Step | Intermediate/Product | Purpose |

|---|---|---|

| Coupling with Peptide | 4-Bromo-3-fluorophenylthiocarbamoyl-peptide | Labeling of the N-terminal amino acid |

| Cleavage | Anilinothiazolinone derivative of the amino acid | Release of the N-terminal amino acid |

| Conversion | 4-Bromo-3-fluorophenylthiohydantoin (PTH)-amino acid | Stable derivative for identification by HPLC or MS |

Biomarker Analysis in Biological Samples (e.g., Isothiocyanate Mercapturic Acids in Urine)

Upon entering the body, isothiocyanates are known to be metabolized through the mercapturic acid pathway. nih.govresearchgate.net They are conjugated with glutathione (B108866), and this conjugate is subsequently metabolized to a cysteine conjugate and then to an N-acetylcysteine (mercapturic acid) conjugate, which is excreted in the urine. nih.gov These isothiocyanate mercapturic acids serve as valuable biomarkers for assessing exposure to isothiocyanates. nih.govnih.gov

For this compound, it is anticipated that it would undergo a similar metabolic fate, leading to the formation of this compound mercapturic acid in urine. The analysis of this specific mercapturic acid could serve as a biomarker of exposure to the parent compound.

The analytical method of choice for detecting these biomarkers is typically high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). nih.govnih.gov This technique offers high sensitivity and specificity, allowing for the quantification of low levels of mercapturic acids in complex biological matrices like urine. nih.govresearchgate.net The development of such an assay would involve the synthesis of an authentic standard of this compound mercapturic acid and a stable isotope-labeled internal standard for accurate quantification. nih.gov

Typical HPLC-MS/MS Parameters for Isothiocyanate Mercapturic Acid Analysis

| Parameter | Typical Setting |

|---|---|

| Chromatography | Reversed-phase HPLC |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode |

| Mass Analysis | Triple Quadrupole (QqQ) Mass Spectrometer |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Sample Preparation | Solid-phase extraction (SPE) of urine |

Future Research Directions and Therapeutic Potential

Development of Novel 4-Bromo-3-fluorophenyl Isothiocyanate Analogues

The development of novel analogues of this compound is a critical step in optimizing its therapeutic index—maximizing efficacy while minimizing potential toxicity. The synthesis of new derivatives allows for a systematic exploration of structure-activity relationships (SAR), providing insights into how specific structural modifications influence biological activity.

Future research in this area will likely focus on several key modification strategies. Variations in the halogen substitution pattern on the phenyl ring could significantly alter the compound's electronic properties, lipophilicity, and metabolic stability. For instance, repositioning the bromo and fluoro groups or introducing different halogens could fine-tune the molecule's reactivity and target engagement. Furthermore, the introduction of additional functional groups to the aromatic ring could enhance target specificity or improve pharmacokinetic properties.

Another avenue for analogue development involves the modification of the isothiocyanate linker. While the NCS group is crucial for the bioactivity of many isothiocyanates, creating derivatives with alternative electrophilic groups could lead to compounds with novel mechanisms of action or improved safety profiles. The synthesis of such analogues can be achieved through established chemical reactions, providing a versatile platform for generating a diverse library of compounds for biological screening. The goal is to identify derivatives with enhanced potency, selectivity, and drug-like properties for further preclinical and clinical development.

Table 1: Potential Strategies for Analogue Development of this compound

| Modification Site | Strategy | Potential Outcome |

|---|---|---|

| Phenyl Ring | Varying halogen position and identity | Altered electronic properties and lipophilicity |

| Introduction of other functional groups (e.g., methoxy, amino) | Improved target specificity and pharmacokinetic profile |

| Isothiocyanate Group | Replacement with other electrophilic moieties | Novel mechanisms of action and modified reactivity |

Precision Medicine Approaches with Halogenated Isothiocyanates

The efficacy of isothiocyanates can be significantly influenced by an individual's genetic makeup, a factor that is central to the field of precision medicine. oregonstate.edu Future research on this compound should incorporate pharmacogenomic studies to identify biomarkers that can predict patient response and guide personalized treatment strategies. nih.gov

A key area of investigation is the role of glutathione (B108866) S-transferases (GSTs), a family of phase II detoxification enzymes involved in the metabolism and elimination of isothiocyanates. oup.comnih.gov Genetic polymorphisms in GST genes, such as GSTM1 and GSTT1, can lead to reduced or absent enzyme activity. oregonstate.eduaacrjournals.org Individuals with these "null" genotypes may exhibit slower clearance of isothiocyanates, leading to increased bioavailability and potentially enhanced therapeutic effects or, conversely, greater risk of toxicity. oregonstate.edunih.gov Studies on other isothiocyanates have shown that the protective effects against certain cancers are more pronounced in individuals with GSTM1-null or GSTT1-null genotypes. nih.govnih.gov

Therefore, prospective clinical studies involving this compound should include genotyping for these and other relevant metabolic enzymes. This approach would allow researchers to stratify patients based on their metabolic profiles and correlate this with clinical outcomes. Additionally, the development of stable biomarkers, such as protein adducts in the blood, could provide a more accurate measure of long-term exposure and biological activity within the body, further refining personalized dosing strategies. nih.govresearchgate.net

Table 2: Genetic Polymorphisms Influencing Isothiocyanate Metabolism

| Gene | Polymorphism | Effect on Enzyme Activity | Potential Implication for Isothiocyanate Therapy |

|---|---|---|---|

| GSTM1 | Null genotype | Absence of enzyme activity | Increased bioavailability and potential efficacy/toxicity oregonstate.edunih.gov |

| GSTT1 | Null genotype | Absence of enzyme activity | Increased bioavailability and potential efficacy/toxicity oregonstate.edunih.gov |

| GSTP1 | Ile105Val | Altered enzyme activity | Modified metabolism and cellular response |

Exploring Synergistic Therapeutic Combinations

Combination therapy is a cornerstone of modern cancer treatment, and there is a strong rationale for exploring the synergistic potential of this compound with existing anticancer agents. nih.govnih.gov Isothiocyanates have been shown to enhance the efficacy of conventional chemotherapy and targeted drugs through various mechanisms, including sensitizing cancer cells to treatment and overcoming drug resistance. nih.govfrontiersin.orgresearchgate.net

Future research should focus on identifying optimal combination regimens. For instance, combining this compound with platinum-based drugs like cisplatin (B142131) or with taxanes could lead to enhanced cytotoxic effects in various cancer types. nih.gov Isothiocyanates can modulate key signaling pathways involved in cell survival and apoptosis, potentially lowering the threshold for drug-induced cell death. frontiersin.orgresearchgate.net One study demonstrated that phenethyl isothiocyanate (PEITC) could synergize with the targeted drug dasatinib (B193332) in hepatocellular carcinoma models. nih.gov Another showed a synergistic effect between PEITC and gefitinib (B1684475) in non-small cell lung cancer cells. researchgate.net

Preclinical studies using cancer cell lines and animal models will be essential to evaluate the efficacy and safety of these combinations. The combination index (CI) method can be used to quantitatively determine whether the interaction is synergistic, additive, or antagonistic. nih.gov By elucidating the molecular mechanisms underlying these synergistic interactions, researchers can develop more rational and effective combination therapies for clinical use. mdpi.com

Table 3: Examples of Synergistic Combinations with Isothiocyanates

| Isothiocyanate | Combination Drug | Cancer Type | Observed Effect |

|---|---|---|---|

| Sulforaphane | Cisplatin, Doxorubicin | Various | Enhanced efficacy, chemosensitization nih.gov |

| Phenethyl isothiocyanate (PEITC) | Dasatinib | Hepatocellular Carcinoma | Synergistic reduction in tumor growth nih.gov |

Advancements in Delivery Systems and Formulations

The therapeutic potential of many promising compounds is often limited by poor bioavailability, low aqueous solubility, and instability. mdpi.com Advanced drug delivery systems offer a solution to these challenges by protecting the drug from degradation, improving its solubility, and enabling targeted delivery to tumor tissues. uea.ac.uk

For this compound, the development of novel formulations is a critical area for future research. Nanotechnology-based delivery systems, such as liposomes and polymeric nanoparticles, have shown great promise for other isothiocyanates. nih.govnih.govnih.gov These nanoparticles, typically in the size range of 20-200 nm, can take advantage of the enhanced permeability and retention (EPR) effect for passive tumor targeting. nih.gov

Encapsulating this compound within these nanocarriers could increase its circulation time, improve its accumulation at the tumor site, and allow for a sustained release of the active compound. researchgate.net For example, liposomal formulations of PEITC have been shown to enhance its cytotoxic effects on lung cancer cells. nih.gov Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to actively target receptors that are overexpressed on cancer cells, thereby increasing specificity and reducing off-target effects. researchgate.net Chitosan-coated vesicles are another option that can enhance mucoadhesion and intestinal permeation for improved oral delivery. nih.govmdpi.com

Table 4: Advanced Delivery Systems for Isothiocyanates

| Delivery System | Description | Potential Advantages for this compound |

|---|---|---|

| Liposomes | Spherical vesicles composed of a lipid bilayer | Improved solubility, increased circulation time, reduced toxicity nih.govnih.gov |

| Polymeric Nanoparticles | Solid colloidal particles made from polymers like PLGA | Controlled and sustained release, protection from degradation nih.govresearchgate.net |

| Chitosan-Coated Vesicles | Vesicles coated with a biocompatible polysaccharide | Enhanced mucoadhesion and intestinal permeation for oral delivery nih.govmdpi.com |

| Targeted Nanoparticles | Nanoparticles with surface-conjugated targeting ligands | Increased specificity for cancer cells, reduced off-target effects researchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.